

Technical Support Center: (S)-Veludacigib (BAY 2965501)

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Compound of Interest

Compound Name: (S)-Veludacigib

Cat. No.: B11930853

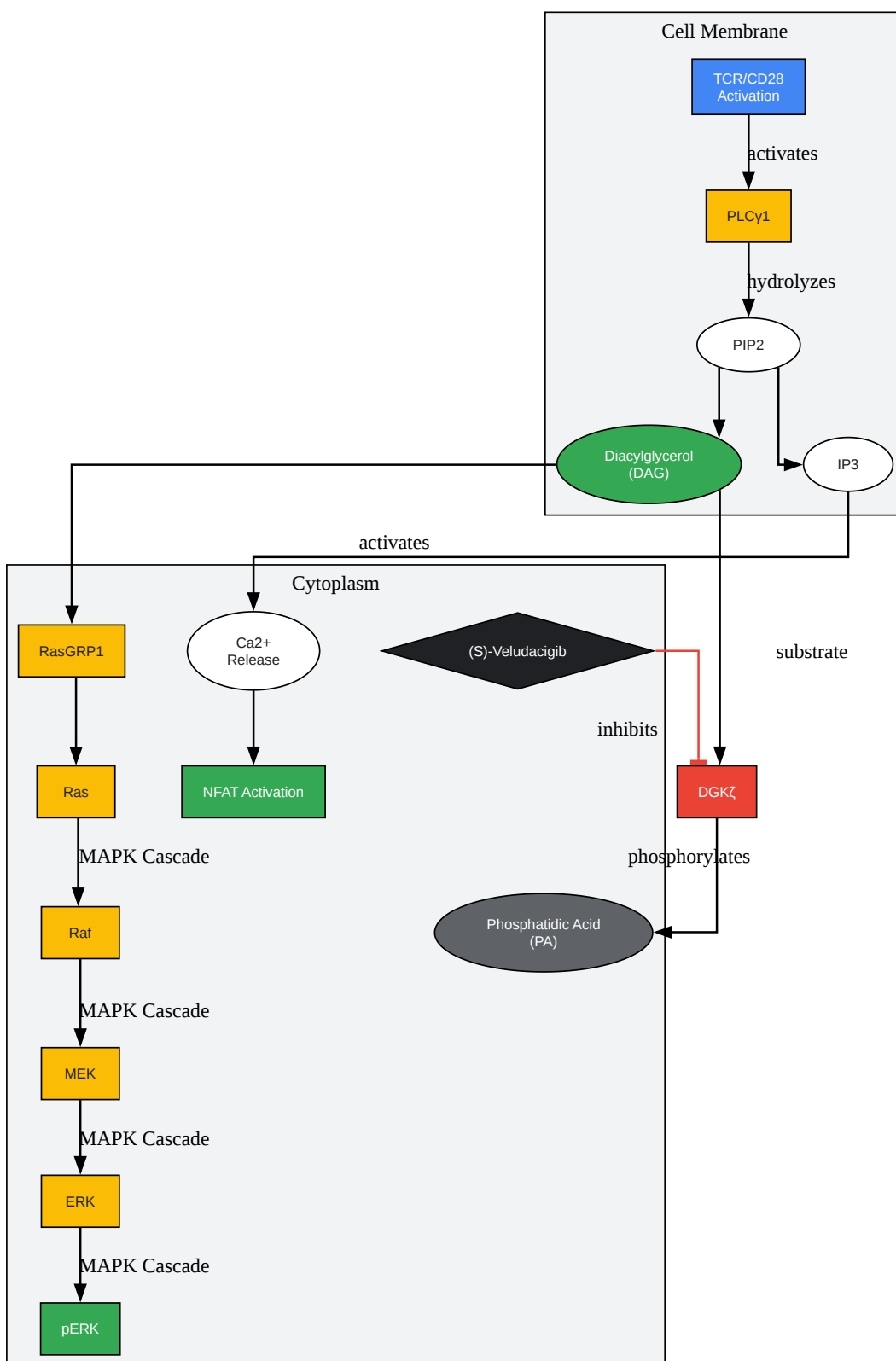
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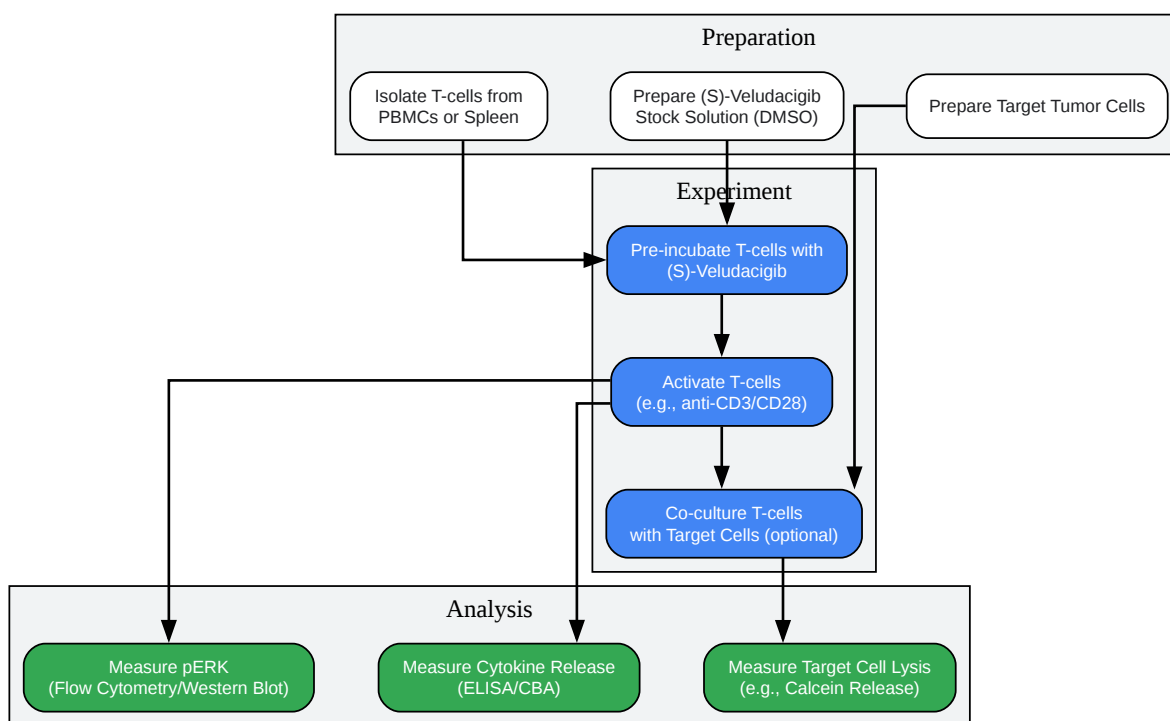
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(S)-Veludacigib** (BAY 2965501). Our goal is to help you address potential sources of inconsistent results and ensure the reliability of your experiments.

Introduction to (S)-Veludacigib

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGK ζ). DGK ζ is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK ζ , **(S)-Veludacigib** leads to an accumulation of DAG, which is a critical second messenger in various signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway. This inhibition can enhance T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity, making **(S)-Veludacigib** a compound of interest for cancer immunotherapy research.

Signaling Pathway of DGK ζ Inhibition by (S)-Veludacigib





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